N-(1-(4-ethoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-naphthamide

Structure-Activity Relationship Medicinal Chemistry Kinase Inhibition

N-(1-(4-ethoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-naphthamide (CAS 1172972-92-7) is a synthetic small molecule with molecular formula C24H20N4O2S and molecular weight 428.51 g/mol. It belongs to the hybrid heterocyclic class combining benzothiazole, pyrazole, and naphthamide pharmacophores.

Molecular Formula C24H20N4O2S
Molecular Weight 428.51
CAS No. 1172972-92-7
Cat. No. B2533220
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-(4-ethoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-naphthamide
CAS1172972-92-7
Molecular FormulaC24H20N4O2S
Molecular Weight428.51
Structural Identifiers
SMILESCCOC1=C2C(=CC=C1)SC(=N2)N3C(=CC(=N3)C)NC(=O)C4=CC5=CC=CC=C5C=C4
InChIInChI=1S/C24H20N4O2S/c1-3-30-19-9-6-10-20-22(19)26-24(31-20)28-21(13-15(2)27-28)25-23(29)18-12-11-16-7-4-5-8-17(16)14-18/h4-14H,3H2,1-2H3,(H,25,29)
InChIKeyWVVIZFNFRZVJCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1-(4-Ethoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-naphthamide (CAS 1172972-92-7): Chemical Identity and Structural Classification for Procurement


N-(1-(4-ethoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-naphthamide (CAS 1172972-92-7) is a synthetic small molecule with molecular formula C24H20N4O2S and molecular weight 428.51 g/mol . It belongs to the hybrid heterocyclic class combining benzothiazole, pyrazole, and naphthamide pharmacophores. The 4-ethoxy substituent on the benzothiazole ring and the 2-naphthamide acyl group differentiate this compound from other benzothiazole-pyrazole hybrids that carry halogens, methyl, or unsubstituted aryl groups at these positions [1]. This compound is listed in major chemical catalogs as a research-grade screening compound, typically supplied at ≥95% purity .

Why Benzothiazole-Pyrazole Hybrids Are Not Interchangeable: Structural Drivers of Activity Requiring Compound-Level Verification for N-(1-(4-Ethoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-naphthamide


In the benzothiazole-pyrazole-naphthalene hybrid class, small substituent variations produce substantial shifts in biological activity. SAR analysis of related pyrazole-thiazole-naphthalene antitumor agents demonstrated that anti-proliferative potency is directly modulated by the A-ring substituent, with the rank order –OCH3 > –CH3 > –H > –Br > –Cl > –F [1]. The 4-ethoxy group on the benzothiazole ring of this compound is a distinct electronic and steric feature that is not replicated in the halogen-substituted or unsubstituted benzothiazole analogs commonly catalogued [2]. Similarly, the 2-naphthamide moiety differs from the β-naphthol derivatives that have established topoisomerase I inhibitory activity (IC50 range 4.63–5.54 µM against HeLa) [3]. No published head-to-head data exist comparing the ethoxy-naphthamide configuration against these published analogs; therefore, any interchange assumption based on core scaffold similarity alone is unsupported.

Quantitative Differentiation Evidence for N-(1-(4-Ethoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-naphthamide: Head-to-Head and Class-Level Benchmarking


Structural Differentiation: 4-Ethoxybenzothiazole vs. Halogen-Substituted and Unsubstituted Benzothiazole Analogs

SAR data from the pyrazole-thiazole-naphthalene series establish that the A-ring substituent on the benzothiazole/thiazole ring directly controls anti-proliferative potency, with the –OCH3 group conferring the highest activity among six substituents tested (–OCH3 > –CH3 > –H > –Br > –Cl > –F) [1]. The 4-ethoxy (–OCH2CH3) substituent present on this compound is a closely related alkoxy group that, by class-level inference, is predicted to confer electronic properties comparable to the –OCH3 series. The 6-fluoro analog tested in the same class showed qualitatively different potency profiles . This SAR gradient constitutes the strongest available predictor of differential activity: an ethoxy-substituted benzothiazole cannot be assumed equipotent to fluoro, chloro, or unsubstituted benzothiazole analogs without direct experimental confirmation.

Structure-Activity Relationship Medicinal Chemistry Kinase Inhibition

Mechanistic Differentiation: Naphthamide vs. β-Naphthol Core and Target Engagement

Pyrazole-linked benzothiazole-β-naphthol derivatives (e.g., compounds 4j, 4k, 4l) demonstrated topoisomerase I inhibitory activity and DNA minor groove binding, with HeLa cytotoxicity IC50 values of 4.63–5.54 µM [1]. These derivatives carry a β-naphthol group. The target compound instead carries a 2-naphthamide moiety connected via an amide bond, which alters hydrogen-bonding capacity, conformational flexibility, and potentially target engagement profile relative to the β-naphthol series. The 2-naphthamide scaffold has been independently validated as a pharmacophore in DHFR and VEGFR-2 inhibition contexts, with compound 8b showing VEGFR-2 IC50 = 0.384 µM [2]. However, no direct comparative data between the naphthamide and β-naphthol configurations exist for the same biological target.

Topoisomerase I Inhibition DNA Binding Anticancer

In Silico Target Prediction: 5-Lipoxygenase Docking vs. EGFR-Focused Analogs

Computational docking studies have been reported specifically for this compound against 5-lipoxygenase (5-LOX), suggesting binding to the enzyme active site and potential anti-inflammatory activity . This target profile differs from the EGFR kinase inhibition focus that dominates the published pyrazole-thiazole-naphthalene literature [1]. No quantitative docking scores, binding energies, or experimental IC50 values against 5-LOX have been published for this specific compound or for direct comparators. The predicted 5-LOX engagement is therefore a differentiable but unvalidated feature that distinguishes this compound from EGFR-centric analogs.

Molecular Docking 5-Lipoxygenase Anti-inflammatory

Recommended Application Scenarios for N-(1-(4-Ethoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-naphthamide Based on Available Evidence


SAR Library Expansion: Probing Alkoxy Substituent Effects in Benzothiazole-Pyrazole Hybrids

Given that the published SAR establishes –OCH3 as the optimal A-ring substituent for anti-proliferative activity among a limited set of six substituents [1], this compound extends the SAR exploration into ethoxy (–OCH2CH3) territory. Procurement of this compound alongside the methoxy, unsubstituted, and halogen variants would enable a systematic evaluation of alkoxy chain length effects on potency, selectivity, and physicochemical properties within a single experimental design. This is a well-defined, low-risk application that directly leverages the compound's structural uniqueness.

Anti-Inflammatory Screening: 5-Lipoxygenase Pathway Investigation

In silico docking predictions indicate potential 5-LOX active site binding . Researchers investigating leukotriene-mediated inflammatory pathways may evaluate this compound in 5-LOX enzyme inhibition assays (e.g., spectrophotometric or fluorometric LOX activity assays using arachidonic acid or linoleic acid substrates). Procurement is justified only when paired with a commitment to generate primary experimental IC50 data, as no published quantitative inhibition values currently exist.

Comparative Cytotoxicity Profiling Against Published Benzothiazole-Naphthalene Hybrids

The compound can be benchmarked against the published β-naphthol topoisomerase I inhibitor series (HeLa IC50 = 4.63–5.54 µM) [2] and the 2-naphthamide VEGFR-2/DHFR inhibitor series (C26 IC50 = 2.97–7.12 µM; VEGFR-2 IC50 = 0.384 µM) [3] using standardized MTT or SRB cytotoxicity assays across a common cell line panel. Such head-to-head profiling would establish whether the combined 4-ethoxybenzothiazole and 2-naphthamide architecture confers advantages in potency, selectivity, or spectrum relative to either published sub-class.

Physicochemical and ADME Property Benchmarking

With a molecular weight of 428.51 g/mol, cLogP estimated at ~4.5–5.5, and 4 hydrogen bond acceptors [4], this compound occupies a property space that is intermediate between the smaller β-naphthol derivatives and larger benzothiazole conjugates. Procurement for parallel artificial membrane permeability assay (PAMPA), kinetic solubility, and microsomal stability testing would provide the first ADME characterization of the 4-ethoxybenzothiazole-2-naphthamide scaffold, enabling direct comparison with published ADME profiles of related benzothiazole hybrids.

Quote Request

Request a Quote for N-(1-(4-ethoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-naphthamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.